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Compound of Interest

Compound Name: ZAP-180013

Cat. No.: B1683543

An In-depth Analysis of the Chemical Structure,
Properties, and Biological Activity of a Novel ZAP-70
Inhibitor

Introduction: ZAP-180013 is a potent and selective inhibitor of the Zeta-chain-associated
protein kinase 70 (ZAP-70), a critical enzyme in the T-cell receptor (TCR) signaling pathway. By
targeting the interaction between the ZAP-70 SH2 domain and immunoreceptor tyrosine-based
activation motifs (ITAMs), ZAP-180013 presents a promising avenue for the development of
therapeutics for autoimmune diseases and other immune-related disorders. This technical
guide provides a comprehensive overview of the chemical structure, physicochemical
properties, and biological activity of ZAP-180013, including detailed experimental protocols and
visualizations of the relevant signaling pathways.

Chemical Structure and Physicochemical Properties

ZAP-180013, with the chemical name 5-Chloro-N-[(4-chlorophenyl)methyl]-2-(ethylsulfonyl)-N-
(2-furanylmethyl)-4-pyrimidinecarboxamide, possesses a unique molecular architecture that
facilitates its inhibitory activity. Its key physicochemical properties are summarized in the table
below for easy reference.
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Property Value Reference
5-Chloro-N-[(4-
chlorophenyl)methyl]-2-

IUPAC Name (ethylsulfonyl)-N-(2- [1]

furanylmethyl)-4-

pyrimidinecarboxamide

Molecular Formula C19H17CI2N304S [1]
Molecular Weight 454.32 g/mol [1]
CAS Number 873080-25-2 [1]
Appearance White to off-white solid [1]
Purity >98% [1]
N Soluble in DMSO (up to 250
Solubility _ o [2]
mg/mL with sonication)
CCS(=0)
SMILES (=0)c1nc(C(=0O)N(Cc2ccc(Chec  [3]
c2)Cc2occc2)c(Cl)ecnl
GTWKIPDKVRLUKN-
InChl Key [3]

UHFFFAOYSA-N

Biological Activity and Mechanism of Action

ZAP-180013 functions as a specific inhibitor of ZAP-70, a key kinase in the T-cell activation

cascade. Its primary mechanism of action is the disruption of the crucial interaction between
the tandem SH2 domains of ZAP-70 and the phosphorylated ITAMs of the T-cell receptor (-
chain.[3] This inhibition prevents the recruitment and subsequent activation of ZAP-70 at the

plasma membrane, thereby blocking downstream signaling events that lead to T-cell

proliferation and effector functions.

The inhibitory potency of ZAP-180013 has been quantified using in vitro assays, revealing its

effectiveness in blocking ZAP-70 activity.
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Assay Type ICso0 Value Reference
Fluorescence Polarization
1.8 uM (3]
Assay
TR-FRET Assay 9.6 UM [2]

T-Cell Receptor Signaling Pathway and the Role of
ZAP-180013

The activation of T-cells via the TCR is a tightly regulated process involving a cascade of
phosphorylation events. The following diagram illustrates the canonical TCR signaling pathway
and the point of intervention for ZAP-180013.
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TCR Signaling Pathway and ZAP-180013 Inhibition

Experimental Protocols
Chemical Synthesis of ZAP-180013

A detailed, step-by-step synthesis protocol for ZAP-180013 is not publicly available in the cited
literature. However, based on its chemical structure, a plausible synthetic route would involve
the coupling of a substituted pyrimidine carboxylic acid with a substituted amine. The synthesis
of similar pyrimidine carboxamide derivatives often involves the activation of the carboxylic acid
(e.g., conversion to an acid chloride or use of coupling reagents) followed by reaction with the

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8940770/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6479276/
https://www.benchchem.com/product/b1683543?utm_src=pdf-body
https://www.benchchem.com/product/b1683543?utm_src=pdf-body
https://www.benchchem.com/product/b1683543?utm_src=pdf-body-img
https://www.benchchem.com/product/b1683543?utm_src=pdf-body
https://www.benchchem.com/product/b1683543?utm_src=pdf-body
https://www.benchchem.com/product/b1683543?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683543?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

appropriate amine. The ethylsulfonyl and chloro substituents on the pyrimidine ring, as well as
the chloro and furanylmethyl groups on the amine, would be introduced through multi-step
synthetic sequences starting from commercially available precursors.

In Vitro Inhibition Assay: Fluorescence Polarization

The I1Cso0 of ZAP-180013 was determined using a fluorescence polarization (FP) assay, which
measures the disruption of the ZAP-70/ITAM interaction. The following is a generalized protocol
based on the methodology described by Visperas et al.

Objective: To determine the concentration of ZAP-180013 required to inhibit 50% of the binding
between the ZAP-70 tandem SH2 domain and a fluorescently labeled, phosphorylated ITAM
peptide.

Materials:

Recombinant ZAP-70 protein (tandem SH2 domain)

Fluorescently labeled, dually phosphorylated ITAM peptide (e.g., TAMRA-labeled pITAM)

ZAP-180013 stock solution in DMSO

Assay Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

384-well, low-volume, black microplates

Plate reader capable of measuring fluorescence polarization

Procedure:

o Prepare Reagent Solutions:

o Dilute the ZAP-70 protein to the desired final concentration in assay buffer.

o Dilute the fluorescently labeled pITAM peptide to the desired final concentration in assay
buffer.
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o Prepare a serial dilution of ZAP-180013 in DMSO, and then dilute into assay buffer to the
desired final concentrations. Ensure the final DMSO concentration is consistent across all
wells and does not exceed 1%.

Assay Plate Setup:
o Add a fixed volume of the ZAP-70 protein solution to each well.
o Add the serially diluted ZAP-180013 solutions to the corresponding wells.
o Include control wells:
= No inhibitor control: Add assay buffer with DMSO instead of the inhibitor solution.

= No protein control (for baseline polarization): Add assay buffer instead of the ZAP-70
solution.

Incubation:

o Add the fluorescently labeled pITAM peptide solution to all wells to initiate the binding
reaction.

o Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow
the binding to reach equilibrium. Protect the plate from light.

Measurement:

o Measure the fluorescence polarization of each well using a plate reader with appropriate
excitation and emission filters for the fluorophore used.

Data Analysis:

o

Calculate the anisotropy or millipolarization (mP) values for each well.

[¢]

Plot the mP values against the logarithm of the ZAP-180013 concentration.

[¢]

Fit the data to a four-parameter logistic equation to determine the ICso value.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b1683543?utm_src=pdf-body
https://www.benchchem.com/product/b1683543?utm_src=pdf-body
https://www.benchchem.com/product/b1683543?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683543?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Preparation

Prepare Reagents:
- ZAP-70
- Fluorescent pITAM
- ZAP-180013 dilutions

Assay Execution

Dispense into 384-well plate:
1. ZAP-70
2. ZAP-180013/Control
3. Fluorescent pITAM

Incubate at RT
(30-60 min)
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Fluorescence Polarization Assay Workflow

Cell-Based Assay: Inhibition of ZAP-70 Phosphorylation
in Jurkat Cells
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The cellular activity of ZAP-180013 can be assessed by its ability to inhibit the phosphorylation
of ZAP-70 and its downstream targets in a relevant cell line, such as Jurkat T-cells.

Objective: To evaluate the effect of ZAP-180013 on the phosphorylation of ZAP-70 and its
substrates following T-cell receptor stimulation.

Materials:

o Jurkat T-cells

o ZAP-180013 stock solution in DMSO

e Cell culture medium (e.g., RPMI-1640 with 10% FBS)

e TCR stimulating agents (e.g., anti-CD3/CD28 antibodies)

o Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

o Antibodies for Western blotting: anti-phospho-ZAP-70, anti-ZAP-70, anti-phospho-LAT, anti-
LAT, etc.

o SDS-PAGE and Western blotting reagents and equipment
Procedure:
o Cell Culture and Treatment:

o Culture Jurkat cells to the desired density.

o Pre-incubate the cells with varying concentrations of ZAP-180013 or vehicle control
(DMSO) for a specified time (e.g., 1-2 hours).

e TCR Stimulation:

o Stimulate the cells with anti-CD3/CD28 antibodies for a short period (e.g., 2-10 minutes) at
37°C.

e Cell Lysis:
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o Pellet the cells by centrifugation and wash with cold PBS.
o Lyse the cells in lysis buffer on ice.

o Clarify the lysates by centrifugation to remove cellular debris.

e Protein Quantification:

o Determine the protein concentration of each lysate using a standard protein assay (e.g.,
BCA assay).

o Western Blotting:
o Normalize the protein lysates and separate the proteins by SDS-PAGE.
o Transfer the proteins to a PVDF or nitrocellulose membrane.

o Block the membrane and probe with primary antibodies against the phosphorylated and
total forms of the proteins of interest (e.g., p-ZAP-70, ZAP-70).

o Incubate with the appropriate HRP-conjugated secondary antibodies.

o Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an
imaging system.

o Data Analysis:

o Quantify the band intensities and normalize the levels of phosphorylated proteins to the
total protein levels.

o Compare the phosphorylation levels in ZAP-180013-treated cells to the vehicle-treated
control to determine the inhibitory effect.
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Cell-Based Assay Workflow

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b1683543?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683543?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

ZAP-180013 is a valuable research tool for investigating the intricacies of T-cell signaling and
holds significant potential as a lead compound for the development of novel immunomodulatory
therapies. Its well-defined mechanism of action, coupled with its potent inhibitory activity,
makes it an attractive candidate for further preclinical and clinical investigation. The
experimental protocols and data presented in this guide provide a solid foundation for
researchers and drug development professionals to explore the full therapeutic potential of
ZAP-180013.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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